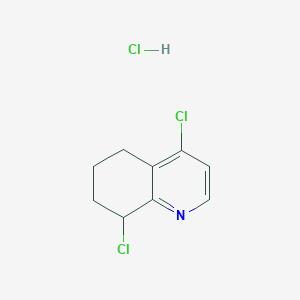

4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride

Description

Properties

IUPAC Name |

4,8-dichloro-5,6,7,8-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-5-12-9-6(7)2-1-3-8(9)11;/h4-5,8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWBULKEWCGUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=CC(=C2C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-17-2 | |

| Record name | 4,8-dichloro-5,6,7,8-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride involves several steps. One common method includes the reaction of 4,8-dichloroquinoline with hydrogen in the presence of a catalyst to produce 4,8-dichloro-5,6,7,8-tetrahydroquinoline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.

Chemical Reactions Analysis

4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and applications. For example, 5,7-dibromo-8-hydroxyquinoline exhibits different biological activities and is used in different research contexts .

Biological Activity

4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure with two chlorine substituents at the 4 and 8 positions of the tetrahydroquinoline ring, which significantly influence its chemical properties and biological interactions. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 216.10 g/mol

The presence of chlorine atoms enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves interaction with bacterial enzymes or cell membranes, leading to inhibition of growth. For instance, studies have shown that derivatives of tetrahydroquinoline can effectively combat various bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluating novel tetrahydroquinoline derivatives demonstrated that certain compounds exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin. Specifically, compounds derived from tetrahydroquinolines showed IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines . This suggests that 4,8-dichloro-5,6,7,8-tetrahydroquinoline could be a promising lead in developing new anticancer agents.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors involved in metabolic pathways or cellular signaling processes. The chlorine substituents enhance hydrogen bonding capabilities and facilitate interactions with target proteins. Ongoing research aims to elucidate the precise molecular targets and pathways influenced by this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Lacks chlorine substituents | More hydrophobic; different reactivity |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | Contains one chlorine atom | Varies in reactivity |

| 8-Bromo-5,6,7,8-tetrahydroquinoline | Bromine instead of chlorine | Different biological activities |

The unique substitution pattern of 4,8-dichloro-5,6,7,8-tetrahydroquinoline enhances its reactivity compared to non-chlorinated analogs and influences its interaction with biological targets differently than other similar compounds .

Case Studies and Research Findings

- Antitumor Activity Study : A study published in the European Journal of Medicinal Chemistry evaluated several tetrahydroquinoline derivatives for antitumor activity. The results indicated that certain derivatives were significantly more effective than Doxorubicin in inhibiting cancer cell proliferation .

- Antimicrobial Efficacy : In a comparative study assessing various tetrahydroquinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, 4,8-dichloro-5,6,7,8-tetrahydroquinoline exhibited potent antimicrobial effects with low MIC values.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,8-Dichloro-5,6,7,8-tetrahydroquinoline hydrochloride?

A two-step synthesis is commonly employed:

Reductive Amination : Convert 6,7-dihydro-5H-quinolin-8-one to the free amine using a reducing agent like sodium cyanoborohydride.

Salt Formation : React the amine with hydrochloric acid to yield the hydrochloride salt. Purification via recrystallization ensures high purity (~42% yield) .

Key Considerations : Solvent choice (e.g., dichloromethane vs. toluene) impacts reaction efficiency and byproduct formation.

Q. What spectroscopic techniques are essential for structural characterization?

- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and distinguish between tetrahydroquinoline ring protons (δ 1.5–3.0 ppm). Chlorine substituents induce deshielding effects .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 233.0) and fragmentation patterns to validate chlorine substitution .

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways be systematically analyzed?

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min).

- Reactivity Studies : Heating in toluene at reflux (100°C) may induce dehydrogenation, forming imine derivatives (e.g., oxidized products observed in Ru-complex syntheses) .

Mitigation Strategy : Use inert atmospheres (N₂/Ar) to suppress oxidation during high-temperature reactions.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous signals. For example, crystallography confirmed the geometry of Ru complexes derived from tetrahydroquinoline ligands .

- Isotopic Labeling : Use deuterated analogs (e.g., D6-dimethoxy derivatives) to simplify NMR spectra and assign overlapping signals .

Q. What are the challenges in developing validated analytical methods for purity assessment?

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/ammonium acetate buffer) to separate impurities (e.g., residual starting materials or dehydrogenated byproducts).

- Reference Standards : Use pharmacopeial-grade materials (e.g., USP/EP-compliant standards) for calibration, ensuring traceability and regulatory compliance .

Q. How does the compound’s stereochemistry influence its reactivity in catalytic systems?

- Case Study : The (8S)-enantiomer of 5,6,7,8-tetrahydroquinoline-8-amine dihydrochloride exhibits distinct coordination behavior with transition metals (e.g., Ru), impacting catalytic activity in hydrogenation reactions .

- Experimental Design : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee) and correlate with catalytic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.